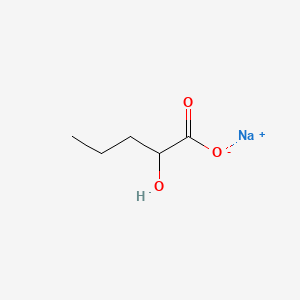

Sodium 2-hydroxypentanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84176-70-5 |

|---|---|

Molecular Formula |

C5H9NaO3 |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

sodium;2-hydroxypentanoate |

InChI |

InChI=1S/C5H10O3.Na/c1-2-3-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

DILAZWBRGXXDCF-UHFFFAOYSA-M |

SMILES |

CCCC(C(=O)[O-])O.[Na+] |

Canonical SMILES |

CCCC(C(=O)[O-])O.[Na+] |

Other CAS No. |

84176-70-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxypentanoate

Chemoenzymatic Synthesis Routes for 2-Hydroxypentanoic Acid and its Derivatives

Chemoenzymatic strategies combine the selectivity of biological catalysts with traditional chemical reactions to produce chiral compounds with high purity. These methods are particularly valuable for generating enantiomerically pure 2-hydroxypentanoic acid, a critical precursor for pharmaceuticals and other fine chemicals.

The asymmetric reduction of a prochiral ketone, 2-oxopentanoic acid (also known as 2-ketovaleric acid), is a direct and efficient route to chiral 2-hydroxypentanoic acid. This approach relies on stereoselective catalysts to deliver a hydride to one face of the carbonyl group, establishing the chiral center at the C2 position with a defined configuration.

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective catalysts for this transformation. nih.govacs.org They operate under mild conditions and often exhibit exceptional enantioselectivity. nih.gov For instance, ADHs have been successfully engineered and applied to the reduction of various keto-acids, yielding chiral hydroxy acids with high enantiomeric excess (ee). nih.govrsc.org The synthesis of (S)-2-hydroxyvaleric acid can be achieved through the asymmetric reduction of 2-ketovaleric acid using such chiral catalysts. In a related example, the enzymatic reduction of ethyl levulinate (a γ-ketoester) using an ADH yielded ethyl (R)-4-hydroxypentanoate with 98.14% ee. mdpi.com

Tandem biocatalytic systems, combining aldol (B89426) additions with subsequent asymmetric carbonyl reductions, have also been developed to create 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials, showcasing the power of enzymatic reductions in building complex chiral molecules. acs.org

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield | Source |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Ethyl levulinate | Ethyl (R)-4-hydroxypentanoate | 98.14% | 74% | mdpi.com |

| SEGPHOS-based Ru catalyst | Levulinic acid | (S)-γ-Valerolactone | 82% | Not specified | rsc.org |

| Ketoreductase (KRED) | 4-hydroxy-2-oxoacids | Chiral 2-hydroxy-4-butyrolactone derivatives | High | High | acs.org |

When a racemic mixture of 2-hydroxypentanoic acid or its esters is produced, enzymatic kinetic resolution can be employed to separate the enantiomers. This technique relies on the ability of an enzyme to selectively react with one enantiomer at a much faster rate than the other. acs.org

Lipases are commonly used for this purpose and can differentiate between enantiomers in either hydrolysis or esterification reactions. acs.orggoogle.com For example, in the presence of a racemic ester of 2-hydroxypentanoic acid in an aqueous buffer, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding R-acid, leaving the other enantiomer (the S-ester) unreacted. acs.org These two products, an acid and an ester, can then be separated by standard chemical techniques.

A specific application of this is the resolution of racemic methyl γ-hydroxypentanoate using porcine pancreatic lipase (PPL), which demonstrates the ability of enzymes to distinguish between enantiomeric substrates. acs.org Similarly, Candida antarctica lipase B has been used for the enzymatic hydrolysis resolution of racemic esters to yield enantiomerically enriched secondary alcohols with good enantioselectivity (90%-95%). researchgate.net This method provides access to both enantiomers of the target molecule from a single racemic starting material. google.com

| Enzyme | Substrate | Reaction Type | Outcome | Source |

|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Racemic methyl γ-hydroxypentanoate | Lactonization | (S)-(-)-γ-Methyl-γ-butyrolactone (37 ± 4% ee) | acs.org |

| Candida antarctica Lipase B (CALB) | Racemic ester | Hydrolysis | (R)-secondary alcohol (90-95% ee) | researchgate.net |

| Lipase from Candida cylindracea | Racemic 2-halopropionic acid | Esterification | Selective esterification of (+)-R-enantiomer | google.com |

Classical Organic Synthesis Pathways for Hydroxylated Pentanoates

Traditional organic synthesis provides robust and scalable methods for producing hydroxylated pentanoates. These pathways often involve multiple steps and rely on well-established reactions to construct and modify the carbon skeleton and functional groups.

The dual functionality of hydroxylated carboxylic acids like 2-hydroxypentanoic acid allows for a wide range of derivatization reactions. savemyexams.com These transformations are essential for creating more complex molecules, protecting reactive groups during a synthetic sequence, or modifying the molecule's properties. nih.govnih.gov

Common derivatization strategies include:

Esterification: The carboxylic acid group readily reacts with alcohols in the presence of an acid catalyst to form esters. This is a common step to protect the carboxyl group or to create intermediates for further reactions.

Acylation/Silylation: The hydroxyl group can be converted into an ester or an ether. Acylation is achieved using acyl chlorides or anhydrides, while silylation uses reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) ethers. researchgate.netinterchim.fr These reactions are often employed to protect the hydroxyl group or to increase the volatility of the compound for gas chromatography analysis. researchgate.net

A typical multi-step synthesis starts by identifying the key functional groups in the starting material and target molecule and devising a sequence of reactions to achieve the transformation. savemyexams.com For example, a synthetic route might involve the initial creation of a keto acid, followed by reduction of the ketone, protection of the resulting hydroxyl group, modification of the carboxyl group, and final deprotection. msu.edu

Metal hydride reagents are fundamental tools for the reduction of carbonyl compounds in organic synthesis. youtube.com Lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are two of the most common reagents, but they exhibit different reactivities. organicchemistrydata.orglibguides.com

Sodium Borohydride (NaBH4): This is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. libguides.com It selectively reduces aldehydes and ketones to the corresponding primary and secondary alcohols. libguides.com It does not typically reduce less reactive functional groups like esters or carboxylic acids. drpress.org In the context of hydroxypentanoate synthesis, NaBH4 is ideal for converting a keto-pentanoate precursor into a hydroxypentanoate without affecting an existing ester group. google.comgoogle.com For example, 5-(4-fluorophenyl)-5-carbonyl valeric acid can be reduced with sodium borohydride to synthesize 5-(4-fluorophenyl)-5-hydroxypentanoic acid. google.com

Lithium Aluminum Hydride (LiAlH4): This is a much stronger reducing agent that must be used in aprotic ether solvents. organicchemistrydata.org It readily reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. organicchemistrydata.org

The choice of hydride reagent is therefore crucial and depends on the specific functional groups present in the substrate and the desired outcome.

| Reagent | Functional Group Reduced | Product | Typical Solvents | Source |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary/Secondary Alcohols | Ethanol, Methanol, Water | libguides.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Alcohols, Amines | Ether, THF (aprotic) | organicchemistrydata.org |

Intramolecular reactions, particularly cyclization, are powerful strategies for constructing ring systems and controlling stereochemistry. In the synthesis of hydroxylated pentanoate derivatives, the formation of a lactone (a cyclic ester) from a hydroxy acid is a key transformation.

A notable example is the synthesis of chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate. google.com This multi-step process involves:

Reduction: A precursor keto acid is reduced to the corresponding 5-hydroxypentanoic acid using sodium borohydride. google.com

Cyclization (Lactonization): The synthesized 5-hydroxypentanoic acid undergoes an intramolecular esterification reaction, where the hydroxyl group attacks the carboxylic acid carbon. This reaction, facilitated by a reagent like thionyl chloride, forms a six-membered ring, specifically a tetrahydropyran-2-one derivative. google.com This locks the molecule's conformation and protects the two functional groups in a single step.

Alcoholysis: The final step is the ring-opening of the lactone. A nucleophile, such as methyl lithium, attacks the carbonyl carbon of the lactone, breaking the ester bond and forming the desired methyl 5-hydroxypentanoate (B1236267) product. google.com This alcoholysis reaction regenerates the hydroxyl group and forms the methyl ester in a controlled manner.

This sequence of reduction, cyclization, and alcoholysis provides an effective pathway to chiral 5-hydroxypentanoate derivatives, avoiding issues like the simultaneous reduction of multiple functional groups. google.com

Industrial-Scale Synthetic Approaches and Process Optimization for Related Compounds

The large-scale production of α-hydroxy acids, a class of compounds to which sodium 2-hydroxypentanoate (B1253771) belongs, employs a variety of synthetic strategies, including fermentation, chemical synthesis, and hybrid chemo-enzymatic processes. The choice of method is often dictated by factors such as cost, desired stereoselectivity, and environmental impact. While specific industrial data for 2-hydroxypentanoate is not widely published, the processes for structurally similar and commercially significant hydroxy acids provide a clear framework for its potential large-scale synthesis.

Biotechnological routes are increasingly favored for their sustainability and high selectivity. researchgate.net Fermentation is a cornerstone of industrial α-hydroxy acid production, particularly for compounds like 2-hydroxypropanoic acid (lactic acid). atamankimya.com In this process, carbohydrate feedstocks such as corn starch or sugarcane are hydrolyzed into simple sugars and then fermented by microorganisms. atamankimya.com The process can be engineered to produce specific stereoisomers, such as L(+)-2-hydroxypropanoic acid, which is the biological isomer. atamankimya.com For other hydroxy acids, genetically engineered microorganisms are developed to create novel biosynthetic pathways. For instance, L-2-hydroxyglutarate has been produced by engineering Corynebacterium glutamicum, extending its natural L-lysine biosynthesis pathway. frontiersin.org This involved introducing a six-step synthetic pathway to convert L-lysine into the target product, achieving a titer of 3.5 g L−1 in bioreactor cultivations. frontiersin.org

Process optimization in fermentative methods involves several key areas. The cultivation conditions, including temperature and pH, are carefully controlled; for example, some fermentations are run between 20°C and 40°C at a pH of 4 to 7. google.com The nutrient medium is also critical, containing specific carbon and nitrogen sources, inorganic salts, and trace elements to maximize yield. google.com Another optimization strategy involves enhancing the export of the product from the microbial cells, as demonstrated by improving the expression of the succinate (B1194679) exporter SucE to increase L-2-hydroxyglutarate production. frontiersin.org

Hybrid chemo-enzymatic processes combine the strengths of both chemical and biological synthesis to improve efficiency and cost-effectiveness. A typical hybrid approach might involve the chemical synthesis of a keto acid precursor, followed by an enzymatic reduction or reductive amination step to produce the final chiral hydroxy acid with high enantiomeric purity. For example, the synthesis of (S)-5-amino-2-hydroxypentanoic acid can be achieved by first chemically synthesizing 2-oxopentanoic acid and then using an immobilized transaminase to achieve an enantiomeric excess (ee) greater than 99%. Biocatalytic reduction is another powerful tool, used to produce a key intermediate for a γ-secretase inhibitor on a kilogram scale by reducing the corresponding ketone with a glucose dehydrogenase (GDH)-based system, achieving an 88% yield and 96.7% ee. acs.org

Purely chemical synthesis routes are also employed, often involving the hydrolysis of α-hydroxynitriles. atamankimya.comgoogle.com These processes can be improved by adding agents like phosphite (B83602) or hypophosphite ions to the reaction system, which helps to maintain enzyme stability when microbial catalysts are used for the hydrolysis. google.com

The table below provides a comparative analysis of the primary industrial methodologies.

Table 1: Comparative Analysis of Industrial Synthesis Methodologies for Related α-Hydroxy Acids

| Factor | Chemical Route | Biocatalytic/Fermentative Route | Hybrid Chemo-Enzymatic Route |

|---|---|---|---|

| Capital Cost | High (due to catalysts, high pressure/temperature equipment) | Moderate (related to fermenter/bioreactor setup and enzyme production) | Moderate to High (combines elements of both) |

| Environmental Impact | Often involves organic solvents and potential metal catalyst waste. | Generally aqueous, lower toxicity, and uses renewable feedstocks. atamankimya.com | Reduced solvent waste compared to fully chemical routes. |

| Enantioselectivity | Can achieve high enantiomeric excess (>97% ee) but may require expensive chiral catalysts. | Excellent enantioselectivity (>99% ee) is common due to enzyme specificity. acs.org | Excellent enantioselectivity (>99% ee) is often the goal of the enzymatic step. |

| Throughput | Can be very high, though often in batches (e.g., 500 kg/batch). | Can be high, especially in continuous processes (e.g., 1,000 kg/batch). | Adaptable and can be designed for high throughput. |

The following table details specific examples of related hydroxy acids produced via biocatalytic methods, highlighting the process parameters and outcomes.

Table 2: Research Findings on the Production of Related Hydroxy Acids via Biocatalysis

| Product | Microorganism/Enzyme System | Substrate | Key Process Details | Result (Titer/Yield/ee) | Source |

|---|---|---|---|---|---|

| L-2-Hydroxyglutarate | Engineered Corynebacterium glutamicum | Glucose | Fed-batch fermentation in a 2 L bioreactor with adjusted aeration. | 3.5 g/L Titer | frontiersin.org |

| (R)-3-Hydroxybutyric acid | Engineered E. coli | Glucose | Metabolic pathway engineering to control chirality. | 2.92 g/L Titer (enantiopure) | d-nb.info |

| (S)-3-Hydroxybutyric acid | Engineered E. coli | Glucose | Expression of genes from B. cereus and C. acetobutylicum. | 10.3 g/L Titer (enantiopure) | d-nb.info |

| Key intermediate for γ-secretase inhibitor | GDH-based recycling system | Corresponding ketone (35 kg) | Kilogram-scale biocatalytic reduction at 22–25 °C. | 88% Yield, 96.7% ee | acs.org |

| 5-Hydroxypentanoic acid | Immobilized CalB (Novozym® 435) | δ-valerolactone | Batch reaction hydrolysis. | >90% Molar Conversion | d-nb.info |

Biochemical Pathways and Metabolic Roles of 2 Hydroxypentanoate Anion

Endogenous Production and Biological Significance of 2-Hydroxypentanoic Acid

2-Hydroxypentanoic acid is a naturally produced fatty acid found in a variety of biological systems. biosynth.com It has been identified as a metabolite in algae, such as Chlamydomonas reinhardtii, and in plant species including Aloe africana and Solanum lycopersicum (tomato). nih.gov Additionally, it is a known metabolite in the yeast Saccharomyces cerevisiae. nih.gov

While the complete biosynthetic pathways are not fully elucidated in all organisms, its presence across different kingdoms points to its involvement in fundamental metabolic processes. As a 2-hydroxy monocarboxylic acid, it is structurally related to valeric acid, with a hydroxyl group at the alpha position. nih.gov This structure suggests potential roles in pathways involving fatty acid metabolism and alpha-oxidation. The biological significance of 2-hydroxypentanoic acid is an area of ongoing research, with known functions including its role as a metabolite and its involvement in specific ecological and physiological contexts, such as being a uremic retention solute derived from gut microbiota.

Role as a Metabolite in Diverse Biological Systems

The 2-hydroxypentanoate (B1253771) anion is a metabolite implicated in various biological systems, ranging from the human gut microbiome to plant physiology. Its detection in these different contexts highlights its versatility and participation in distinct metabolic networks.

Gut Microbiota-Derived Uremic Retention Solute Status of 2-Hydroxypentanoate

Recent metabolomic studies have identified 2-hydroxypentanoate as a uremic retention solute that originates from the metabolic activities of the gut microbiota. Uremic solutes are compounds that accumulate in the body during kidney failure. In studies comparing germ-free mice with chronic kidney disease (CKD) to those with conventional gut microbiota, 2-hydroxypentanoate was one of eleven solutes found at significantly lower levels in the germ-free animals. This finding strongly indicates that its production is dependent on the presence of gut bacteria. The accumulation of such microbiota-derived solutes is a significant factor in the pathophysiology of uremia in CKD patients.

Microbiota-Derived Uremic Solutes Identified in CKD Mice

| Solute | Origin |

|---|---|

| Indoxyl sulfate (B86663) (IS) | Microbiota-derived |

| p-Cresyl sulfate (PCS) | Microbiota-derived |

| Phenyl sulfate | Microbiota-derived |

| Cholate | Microbiota-derived |

| Hippurate | Microbiota-derived |

| Dimethylglycine | Microbiota-derived |

| γ-guanidinobutyrate | Microbiota-derived |

| Glutarate | Microbiota-derived |

| 2-hydroxypentanoate | Microbiota-derived |

| Trimethylamine N-oxide (TMAO) | Microbiota-derived |

| Phenaceturate | Microbiota-derived |

Metabolic Profiling and Pathway Analysis of Hydroxypentanoic Acid in Plant Systems (e.g., Salacca sumatrana)

Metabolic profiling of the red arillus of Salacca sumatrana (snake fruit) has revealed that hydroxypentanoic acid is a significant metabolite. This research, conducted using gas chromatography-mass spectrometry (GC-MS), identified a range of compounds, including fatty acids, esters, and alcohols, with hydroxypentanoic acid being among the notable findings.

Pathway analysis of the metabolome of S. sumatrana's red arillus indicated that several metabolic pathways have a high impact. The most significant of these are pyruvate (B1213749) metabolism, sulfur metabolism, and fatty acid biosynthesis. The presence of hydroxypentanoic acid within this metabolic context suggests its potential role in or derivation from these core metabolic processes within the plant tissue.

Mammalian Metabolism and Interconversion of Related Hydroxypentanoates (e.g., 4-Hydroxypentanoate (B1260314) from Levulinate)

In mammals, the metabolism of hydroxypentanoates has been studied, particularly focusing on isomers other than 2-hydroxypentanoate. A notable example is the conversion of levulinate (4-ketopentanoate) to 4-hydroxypentanoate. Levulinate is used as a source of calcium, and research has shown that it is metabolized in the liver.

This conversion is a reduction reaction catalyzed by NADPH- and NADH-dependent dehydrogenases present in both the cytosol and mitochondria. Studies in rats have demonstrated that this metabolic process can be stimulated by the co-ingestion of ethanol, which increases the NADH/NAD+ ratio in the liver, thereby favoring the reduction of levulinate. While this demonstrates a clear metabolic pathway for 4-hydroxypentanoate in mammals, a direct metabolic interconversion between 4-hydroxypentanoate and 2-hydroxypentanoate has not been established in the available literature.

Systems Biology Approaches in Eukaryotic Metabolome Analysis and Growth Control

Systems biology studies in the model eukaryote Saccharomyces cerevisiae (yeast) have provided insights into the relationship between metabolic fluxes and cellular growth. In comprehensive analyses measuring the transcriptome, proteome, and metabolome in response to changes in growth rate, 2-hydroxyvalerate (a synonym for 2-hydroxypentanoate) has been identified as part of the yeast endometabolome. nih.gov

These studies utilize techniques like chemostat cultivation to precisely control the growth rate and analyze the corresponding changes across different functional genomic levels. The identification of 2-hydroxypentanoate in these experiments indicates its role within the complex metabolic network that underpins and responds to cellular growth and proliferation in eukaryotes.

Involvement in Biopolymer Biosynthesis: Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.gov The monomers that make up these polymers are typically hydroxyalkanoates. While the most common monomers are 3-hydroxyalkanoates (e.g., 3-hydroxybutyrate (B1226725) and 3-hydroxyvalerate), research has shown that other forms, including 2-hydroxyalkanoates (2HAs), can also be incorporated into the polymer chain. nih.gov

The incorporation of 2HA monomers is made possible by the substrate specificity of certain PHA synthase enzymes (PhaC), which are the key enzymes in PHA biosynthesis. researchgate.net PHA synthases are categorized into different classes based on their structure and substrate preference. While many wild-type PHA synthases are specific for 3-hydroxyalkanoates, both engineered and some natural variants have demonstrated the ability to polymerize 2-hydroxyalkanoate-CoA thioesters. For instance, it has been reported that a wild-type class I PHA synthase from Ralstonia eutropha can polymerize 2-hydroxybutyrate, a compound structurally similar to 2-hydroxypentanoate. nih.gov This suggests that 2-hydroxypentanoate could also serve as a substrate for certain PHA synthases, leading to the formation of novel PHA copolymers with potentially altered physical and chemical properties. The enzymatic machinery required would involve a monomer-supplying enzyme to convert 2-hydroxypentanoic acid into its coenzyme A derivative (2-hydroxypentanoyl-CoA), which can then be polymerized by a suitable PHA synthase.

Classes of PHA Synthases and Their General Substrate Specificity

| PHA Synthase Class | Typical Substrates (Carbon Atoms) | Potential for 2-Hydroxypentanoate Incorporation |

|---|---|---|

| Class I | Short-chain-length (3-5 carbons) 3-hydroxyalkanoates | Demonstrated for 2-hydroxybutyrate with wild-type enzyme, suggesting potential for 2-hydroxypentanoate. nih.govnih.gov |

| Class II | Medium-chain-length (6-14 carbons) 3-hydroxyalkanoates | Engineered versions have shown activity towards 2-hydroxyalkanoates. nih.gov |

| Class III | Short-chain-length (3-5 carbons) 3-hydroxyalkanoates | Substrate specificity is similar to Class I. researchgate.net |

| Class IV | Short-chain-length (3-5 carbons) 3-hydroxyalkanoates | Substrate specificity is similar to Class I. researchgate.net |

Precursor Role of Hydroxyvalerates in PHA Production by Microorganisms

The incorporation of 5-carbon hydroxyalkanoate monomers, specifically 3-hydroxyvalerate (B1259860) (3HV), is a well-established strategy to improve the mechanical properties of PHAs, particularly poly(3-hydroxybutyrate) (PHB). The resulting copolymer, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), exhibits increased flexibility and a lower melting point compared to PHB homopolymer, making it more suitable for various applications.

While the metabolic pathways for the conversion of various substrates into 3-hydroxyvaleryl-CoA are well-documented, the direct role of the 2-hydroxypentanoate anion as a precursor is not extensively detailed in scientific literature. The primary route for 3HV incorporation involves the conversion of precursors like propionyl-CoA and acetyl-CoA into 3-ketovaleryl-CoA, which is then reduced to (R)-3-hydroxyvaleryl-CoA, the direct substrate for PHA synthase.

The potential for 2-hydroxypentanoate to serve as a precursor would likely depend on the existence of a metabolic pathway capable of converting it into a form that can be utilized by the PHA synthesis machinery. This would necessitate enzymatic activities that can transform the 2-hydroxy isomer into the 3-hydroxy isomer, which is the form recognized by PHA synthases.

Table 1: Comparison of Hydroxyvalerate Isomers in PHA Synthesis

| Feature | 2-Hydroxypentanoate | 3-Hydroxyvalerate |

| Position of Hydroxyl Group | Carbon 2 (α-position) | Carbon 3 (β-position) |

| Direct Precursor for PHA Synthase | Not established | Yes, as (R)-3-hydroxyvaleryl-CoA |

| Metabolic Pathway to PHA | Requires conversion to 3-hydroxy form | Well-defined pathways from various precursors |

Enzymatic Mechanisms and Genetic Engineering in PHA Synthase Pathways

The key enzyme responsible for the polymerization of hydroxyacyl-CoA monomers into PHA is PHA synthase. These enzymes exhibit substrate specificity, generally recognizing (R)-3-hydroxyacyl-CoAs. The direct incorporation of 2-hydroxyacyl-CoAs by PHA synthases is not a commonly reported phenomenon.

For 2-hydroxypentanoate to be utilized for PHA production, a hypothetical metabolic pathway would involve two key enzymatic steps:

Activation to a Coenzyme A thioester: An acyl-CoA synthetase or a similar enzyme would be required to convert 2-hydroxypentanoate to 2-hydroxypentanoyl-CoA.

Isomerization: An isomerase would then be needed to convert 2-hydroxypentanoyl-CoA to (R)-3-hydroxyvaleryl-CoA. This isomerization is a critical and currently unconfirmed step in the context of PHA metabolism.

Genetic engineering strategies have been extensively employed to enhance the production of PHBV and other PHA copolymers. These strategies typically focus on:

Engineering precursor pathways: Modifying metabolic pathways to increase the intracellular supply of specific hydroxyacyl-CoA monomers. For instance, engineering pathways to produce more propionyl-CoA can lead to a higher fraction of 3HV in PHBV.

Altering enzyme specificity: Site-directed mutagenesis of PHA synthases has been explored to broaden their substrate range, potentially enabling the incorporation of novel monomers.

Table 2: Key Enzymes in PHA Synthesis and Potential Role for 2-Hydroxypentanoate Metabolism

| Enzyme | Function in PHA Synthesis | Potential Role for 2-Hydroxypentanoate |

| Acyl-CoA Synthetase | Activates fatty acids to their CoA esters | Could potentially activate 2-hydroxypentanoate to 2-hydroxypentanoyl-CoA |

| Isomerase | Not a standard enzyme in known PHA pathways | Hypothetically required to convert 2-hydroxypentanoyl-CoA to 3-hydroxyvaleryl-CoA |

| β-Ketothiolase (PhaA) | Condenses acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA | Not directly involved with 2-hydroxypentanoate |

| Acetoacetyl-CoA Reductase (PhaB) | Reduces 3-ketovaleryl-CoA to (R)-3-hydroxyvaleryl-CoA | Not directly involved with 2-hydroxypentanoate |

| PHA Synthase (PhaC) | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA | Would require the conversion of 2-hydroxypentanoate to (R)-3-hydroxyvaleryl-CoA |

Enzymatic Catalysis and Biotransformations Involving 2 Hydroxypentanoate Substrates

Stereoselective and Regioselective Enzymatic Transformations of Hydroxypentanoates and Analogs

Enzymatic transformations are highly valued for their ability to distinguish between stereoisomers and different functional groups within a molecule. This selectivity is crucial for the synthesis of optically active 2-hydroxy acids. acs.orgnih.gov

Stereoselective Transformations: The kinetic resolution of racemic 2-hydroxypentanoic acid and its esters is a common strategy to obtain enantiomerically pure compounds. Lipases, a class of hydrolases, are particularly effective for this purpose. For example, Lipase (B570770) B from Candida antarctica (CAL-B) is widely used for the enantioselective acylation or hydrolysis of secondary alcohols and their corresponding esters. mdpi.commdpi.com In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic 2-hydroxypentanoate (B1253771), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, often with high enantiomeric excess (e.e.). The (R)-enantiomer is generally preferred by CAL-B, following the Kazlauskas rule for secondary alcohols. mdpi.com Similarly, glycolate (B3277807) oxidase from spinach has been shown to catalyze the highly enantioselective oxidation of various racemic 2-hydroxy acids to their corresponding 2-oxo acids, providing a method to obtain enantiomerically pure (R)-2-hydroxy acids. capes.gov.br

Regioselective Transformations: Enzymes can also differentiate between similar functional groups at different positions in a molecule. In analogs of hydroxypentanoate, such as pentane-1,2,5-triol, lipases can selectively acylate the primary hydroxyl groups over the secondary one. tandfonline.com For instance, CAL-B has been used for the site-selective acetylation of (R)-pentane-1,2,5-triol, yielding the 1,5-diacetate quantitatively, demonstrating the enzyme's ability to distinguish between the primary and secondary alcohols. tandfonline.com This regioselectivity is a powerful tool for modifying specific parts of a molecule without the need for complex protection and deprotection steps.

Table 1: Examples of Stereoselective Enzymatic Transformations

| Enzyme | Substrate | Reaction Type | Product | Selectivity Outcome | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic 2-hydroxy esters | Kinetic Resolution (Acylation) | (R)-2-acyloxy ester and (S)-2-hydroxy ester | High enantiomeric excess (>99% e.e.) | diva-portal.org |

| Pseudomonas cepacia Lipase | Racemic α-hydroxy esters | Dynamic Kinetic Resolution | Enantiopure α-acyloxy ester | Good yields and excellent e.e. | nih.gov |

| Glycolate Oxidase (Spinach) | Racemic 2-hydroxy acids | Kinetic Resolution (Oxidation) | (R)-2-hydroxy acid and 2-oxo acid | High enantioselectivity | capes.gov.br |

Enzyme Kinetics, Substrate Specificity, and Environmental Influence on Reactions

The efficiency of enzymatic reactions involving 2-hydroxypentanoate is governed by several factors, including the enzyme's intrinsic kinetic properties, its specificity for the substrate, and the reaction environment.

Enzyme Kinetics: The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. libretexts.org The Michaelis constant (Kₘ) reflects the affinity of the enzyme for its substrate, while the maximum reaction rate (Vₘₐₓ) and the catalytic constant (k꜀ₐₜ) indicate the enzyme's catalytic efficiency. For alcohol dehydrogenases (ADHs), which can catalyze the oxidation of 2-hydroxypentanoate to 2-oxopentanoate, kinetic parameters are determined by monitoring the formation of NADH at 340 nm. buffalostate.edu Studies on ADHs with various alcohol substrates show that both substrate binding (Kₘ) and catalytic activity (k꜀ₐₜ) are affected by the substrate's structure. walisongo.ac.id

Substrate Specificity: Enzymes exhibit remarkable substrate specificity. For instance, the R-specific ADH from Lactobacillus brevis shows a preference for ketones with a small alkyl group and a bulkier second substituent. mdpi.com It demonstrates high activity on a broad range of substrates, including aliphatic 2-alkanones, with a preference for longer carbon chains. mdpi.comresearchgate.net However, this enzyme can also experience substrate inhibition, particularly with longer-chain 2-alkanones. researchgate.netdntb.gov.ua Lipases like CAL-B also show specificity based on the steric and electronic properties of the substrate, which is fundamental to their ability to resolve enantiomers. diva-portal.org

Environmental Influence: The reaction environment, including pH, temperature, and solvent, significantly impacts enzyme activity and stability.

pH: Most enzymes have an optimal pH range for activity. For ADH, activity typically peaks near physiological pH (around 7.0-9.0), and deviations from this can lead to reduced activity due to changes in the protonation state of active site residues. walisongo.ac.idlongwood.edu

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation causes a rapid loss of function.

Organic Solvents: The choice of solvent is critical, especially for reactions with poorly water-soluble substrates like hydroxypentanoic acid esters. While enzymes are traditionally used in aqueous media, their use in organic solvents can enhance substrate solubility and shift reaction equilibria. However, polar organic solvents can strip essential water from the enzyme's surface, potentially leading to decreased activity. mdpi.com The effect is highly specific to the solvent and enzyme; for instance, low concentrations of DMSO have been shown to activate some lipases, whereas acetonitrile (B52724) and isopropanol (B130326) can be inhibitory. acs.orgnih.gov

Table 2: Influence of Environmental Factors on Lipase Activity

| Factor | General Effect on Lipase Activity | Specific Example | Reference |

|---|---|---|---|

| pH | Activity is maximal within a narrow optimal range; significant deviations cause denaturation. | Maximum activity for lipase from Acinetobacter baylyi observed at pH 8.0. | researchgate.net |

| Temperature | Activity increases up to an optimum temperature, then rapidly decreases due to denaturation. | Optimum activity for a thermophilic lipase was observed at 50-60°C. | researchgate.net |

| Polar Organic Solvents (e.g., DMSO, Acetonitrile) | Can decrease activity by stripping water, but effects vary. Low concentrations may be activating. | Low concentrations (~20% v/v) of DMSO increased lipase activity, while acetonitrile caused a decrease. | acs.orgnih.gov |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Often preferred for maintaining enzyme structure and activity. | Hexane is a common solvent for CAL-B catalyzed resolutions of secondary alcohols. | nih.gov |

Biocatalytic Applications in Chiral Organic Synthesis Utilizing Hydroxypentanoic Acid

Enantiomerically pure 2-hydroxypentanoic acid is a valuable chiral building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. acs.orgnih.gov Biocatalysis offers a green and efficient route to these high-value intermediates. mdpi.com

The resulting chiral α-hydroxy acids are versatile synthons. They are structural motifs found in many biologically active products and synthetic drugs. nih.gov For instance, chiral 2-hydroxy acid derivatives are key intermediates in the synthesis of antiviral agents, cholesterol-lowering drugs, and rhinovirus protease inhibitors. mdpi.comresearchgate.netnih.gov The development of continuous enzymatic processes using technologies like membrane reactors has enabled the large-scale production of these chiral intermediates with high space-time yields and excellent product purity. nih.gov

Exploration of Novel Alcohol Dehydrogenases and Hydrolases for Hydroxypentanoate Modifications

The constant demand for more efficient, stable, and selective biocatalysts drives the exploration for new enzymes. This search involves screening microorganisms from diverse environments and employing protein engineering techniques to improve existing enzymes.

Novel Alcohol Dehydrogenases (ADHs): ADHs are crucial for the synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones. An (R)-specific ADH from Lactobacillus kefir, for example, has been cloned, expressed in E. coli, and characterized. tandfonline.com This enzyme exhibits broad substrate specificity, reducing various aliphatic and aromatic ketones to their corresponding (R)-alcohols with greater than 99% e.e. tandfonline.com Structural studies of ADHs, such as the R-specific ADH from Lactobacillus brevis, provide insights into the molecular basis of their substrate specificity and enantioselectivity, enabling rational design to alter properties like cofactor preference or substrate scope. nih.gov

Novel Hydrolases: Lipases and esterases are the workhorses of biocatalytic kinetic resolution. Research continues to identify new hydrolases with unique properties. For instance, a lipase from Acinetobacter baylyi was found to be stable at high temperatures and in the presence of organic solvents, making it a robust candidate for industrial processes. researchgate.net Immobilization is a key strategy to enhance the stability and reusability of hydrolases like CAL-B. Attaching the enzyme to supports, such as magnetic nanoparticles, can not only improve its operational stability but also, in some cases, enhance its selectivity. mdpi.com The ongoing discovery and engineering of these enzymes expand the toolkit available for the efficient and sustainable production of chiral compounds like 2-hydroxypentanoate. acs.orgresearchgate.net

Advanced Analytical Methodologies for 2 Hydroxypentanoate Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 2-hydroxypentanoate (B1253771), enabling its isolation from complex mixtures and subsequent quantification or identification. The choice of technique depends on the analytical goal, such as determining concentration, profiling related metabolites, or resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the precise quantification of non-volatile compounds like sodium 2-hydroxypentanoate. A rapid and sensitive HPLC method can be developed and validated for its determination in various samples. nih.gov Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A common approach would utilize a reversed-phase column, such as a Nucleosil C8 or C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.gov

Validation of the analytical method is critical to ensure its reliability and is performed according to established guidelines. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a strong correlation (r > 0.999) between detector response and concentration. nih.gov Accuracy is confirmed through recovery studies, with results typically expected to be within 98-102%. sphinxsai.com Precision, including repeatability and intermediate precision, is assessed by the relative standard deviation (%RSD), which should be low (e.g., <2%) for replicate analyses. nih.govsphinxsai.com

| Parameter | Specification | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |

| Precision (% RSD) | ≤ 2.0% | 0.85% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1.0 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 3.0 µg/mL |

Gas chromatography-mass spectrometry (GC-MS) is a powerful platform for metabolomics, ideal for identifying and quantifying small-molecule metabolites like 2-hydroxypentanoate in biological samples. nih.gov This technique combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net Because 2-hydroxypentanoate is a non-volatile hydroxy acid, a chemical derivatization step is required to convert it into a volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for compounds with hydroxyl and carboxyl groups.

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact ionization) and separates the resulting fragments based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and definitive identification by comparison to spectral libraries. nih.gov GC-MS can be used for both targeted quantification of 2-hydroxypentanoate and untargeted profiling to discover other related metabolites in a sample. nih.gov

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Retention Time | Time taken for the analyte to elute from the GC column. | Specific to the column and temperature program used. |

| Molecular Ion (M+) | Peak corresponding to the intact, derivatized molecule. | m/z = 276 (for di-TMS derivative) |

| Key Fragment Ions | Characteristic fragment ions used for identification. | m/z = 117, 147, 261 |

| Identification Method | Comparison of retention time and mass spectrum with a known standard or library. | Match with NIST/Wiley library spectra. |

The 2-hydroxypentanoate molecule contains a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxypentanoate and (S)-2-hydroxypentanoate. gcms.cz Chiral gas chromatography is the premier technique for separating and quantifying these stereoisomers. gcms.cz This is achieved by using a special GC column with a chiral stationary phase (CSP). mdpi.com Cyclodextrin derivatives are commonly used as CSPs; they create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. gcms.cz

Coupling chiral GC with a mass spectrometer allows for the definitive identification and quantification of each enantiomer. mdpi.com Similar to standard GC-MS, a derivatization step is required to ensure the analyte is volatile. The method can determine the enantiomeric ratio (e.g., R:S ratio) and the enantiomeric excess (% ee), which are critical parameters in biological and pharmaceutical contexts where enantiomers can have different activities. mdpi.com For instance, a study on the related compound 2-pentanol (B3026449) successfully used a β-cyclodextrin column to separate its enantiomers, demonstrating the feasibility of this approach for chiral hydroxyalkanoates. mdpi.com

| Enantiomer | Hypothetical Retention Time (min) | Peak Area | Enantiomeric Ratio / Excess |

|---|---|---|---|

| (R)-2-hydroxypentanoate | 15.2 | 1,800,000 | R:S = 90:10, % ee = 80% (R) |

| (S)-2-hydroxypentanoate | 15.8 | 200,000 |

Spectroscopic Characterization Methods

Spectroscopic methods provide invaluable information about the molecular structure and concentration of this compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. mdpi.com Both ¹H (proton) and ¹³C NMR are used to confirm the carbon skeleton and the placement of functional groups in the 2-hydroxypentanoate structure. mdpi.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for 2-hydroxypentanoate would show characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with specific chemical shifts and splitting patterns (multiplicities) due to spin-spin coupling.

¹³C NMR provides information about the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.

²³Na NMR can also be employed to study the sodium ion's environment, confirming the ionic nature of the compound and providing insights into ion-solvent or ion-polymer interactions in different media. nih.gov

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| CH₃- (C5) | ¹H NMR | ~0.9 | Triplet (t) |

| -CH₂- (C4) | ¹H NMR | ~1.4 | Multiplet (m) |

| -CH₂- (C3) | ¹H NMR | ~1.6 | Multiplet (m) |

| -CH(OH)- (C2) | ¹H NMR | ~4.0 | Triplet (t) |

| CH₃- (C5) | ¹³C NMR | ~14 | - |

| -CH₂- (C4) | ¹³C NMR | ~20 | - |

| -CH₂- (C3) | ¹³C NMR | ~38 | - |

| -CH(OH)- (C2) | ¹³C NMR | ~72 | - |

| -COO⁻ (C1) | ¹³C NMR | ~180 | - |

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds in solution. cutm.ac.in The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. cutm.ac.in To perform a quantitative assay, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). cutm.ac.in

However, the utility of UV-Vis for this compound is limited. The molecule lacks a significant chromophore—a part of the molecule responsible for strong light absorption in the UV-Vis range (200-800 nm). The carboxylate and hydroxyl groups present are not strong absorbers. The carboxylate group exhibits a weak n → π* transition at a very short wavelength, typically around 200-210 nm. researchgate.net Analysis at such low wavelengths is prone to interference from many common solvents and other sample components, making the development of a specific and robust assay challenging. americanpharmaceuticalreview.com While possible, HPLC with UV detection set to these low wavelengths, or other analytical techniques, are generally preferred for reliable quantification.

| Concentration (mg/L) | Absorbance (AU) |

|---|---|

| 10 | 0.112 |

| 20 | 0.225 |

| 40 | 0.451 |

| 60 | 0.674 |

| 80 | 0.899 |

Electrophoretic and Mass Spectrometry-Based Metabolomics Approaches (e.g., CE-TOFMS)

Capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful technique for the metabolomic analysis of highly polar and charged compounds like this compound. This method is particularly well-suited for separating and identifying small anionic metabolites from complex biological matrices. journalofappliedbioanalysis.com The coupling of capillary electrophoresis with time-of-flight mass spectrometry (CE-TOFMS) offers high separation efficiency, rapid analysis times, and accurate mass determination, making it a valuable tool for both qualitative and quantitative studies. youtube.com

The principle of CE-MS for anionic metabolites, such as 2-hydroxypentanoate, typically involves the use of a capillary with a cationic coating. This coating reverses the electroosmotic flow, allowing for the rapid separation of anions under a reversed polarity electric field. The separated analytes are then introduced into the mass spectrometer via an electrospray ionization (ESI) interface, which is operated in negative ion mode to detect the deprotonated [M-H]⁻ ion of 2-hydroxypentanoate.

A significant challenge in the CE-MS analysis of anionic metabolites has been the interaction of analytes with metal ions, which can lead to poor sensitivity and reproducibility. nih.gov The use of a platinum ESI spray needle, as opposed to a traditional stainless steel one, has been shown to mitigate these issues by preventing the formation of metal-anion complexes, thereby increasing the detection sensitivity for carboxylic acids and other anions by several-fold to over 60-fold. nih.gov

For the analysis of a broad range of acidic metabolites, a chemical derivatization approach can also be employed. This involves labeling the carboxylic acid group, which can enhance the ionization efficiency and improve the separation characteristics of the analytes in CE-MS. nih.gov While CE-MS is a robust method for charged metabolites, the analysis of anionic compounds can sometimes present challenges in terms of sensitivity and repeatability compared to cationic metabolite profiling. nih.gov

Below is an interactive table summarizing typical parameters for the CE-TOFMS analysis of anionic metabolites, which would be applicable to 2-hydroxypentanoate.

Table 1: Typical Parameters for CE-TOFMS Analysis of Anionic Metabolites

| Parameter | Description |

|---|---|

| Capillary | Fused-silica capillary with a cationic polymer coating |

| Background Electrolyte (BGE) | Weakly alkaline buffer, e.g., ammonium (B1175870) acetate |

| Polarity | Reversed |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Sheath Liquid | A solution to provide a stable electrical connection for ESI |

| Detection Limit | Typically in the low micromolar (µM) range, e.g., 0.03 to 0.87 µM nih.gov |

Other Analytical Principles for Hydroxypentanoic Acid Detection

Besides CE-TOFMS, several other analytical methodologies are employed for the characterization and quantification of hydroxypentanoic acids, including 2-hydroxypentanoate. These methods often involve chromatographic separation coupled with various detection techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 2-hydroxypentanoic acid, a derivatization step is necessary to increase their volatility and thermal stability. Common derivatization reagents include silylating agents, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), which convert the hydroxyl and carboxyl groups into their corresponding silyl (B83357) ethers and esters. nih.gov This method offers high sensitivity and provides detailed structural information through mass spectral fragmentation patterns. nih.gov For short-chain fatty acids, derivatization with benzyl (B1604629) chloroformate has also been shown to yield sensitive results, with detection limits in the picogram range. rsc.org

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is another common approach for the analysis of organic acids. The separation is typically achieved on a reversed-phase column (e.g., C18). longdom.org The detection of 2-hydroxypentanoate, which lacks a strong chromophore, is usually performed at a low UV wavelength, around 210 nm. researchgate.net The sensitivity of HPLC-UV for short-chain fatty acids can be in the micrograms per kilogram (µg/kg) range. longdom.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV. This technique is particularly useful for quantifying low levels of hydroxypentanoic acids in complex biological samples. The analysis is often performed using a reversed-phase column with electrospray ionization in negative mode, monitoring specific precursor-to-product ion transitions. While a specific method for 2-hydroxypentanoate is not detailed in the provided search results, a validated LC-MS/MS method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma has been reported, with a lower limit of quantification (LLOQ) of 0.078 µg/mL for 3-hydroxypentanoic acid.

The following interactive table provides a summary of these analytical techniques and their typical performance characteristics for the analysis of short-chain hydroxy acids.

Table 2: Comparison of Other Analytical Methods for Hydroxypentanoic Acid Detection

| Analytical Method | Principle | Derivatization | Typical Detection Limit | Linearity Range |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass analysis | Required (e.g., silylation) | 0.1 to 5 pg rsc.org | R² > 0.99 researchgate.net |

| HPLC-UV | Chromatographic separation with UV detection | Not required | 11 to 8,026 µg/kg longdom.org | 1-1000 ppm (for similar organic acids) nih.gov |

| LC-MS/MS | Chromatographic separation with tandem mass spectrometry | Not required | LLOQ of 0.078 µg/mL (for 3-hydroxypentanoic acid) | 0.078 to 5 µg/mL (for 3-hydroxypentanoic acid) |

Computational Chemistry and Theoretical Mechanistic Investigations of 2 Hydroxypentanoate Reactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to trace the most likely pathway a reaction will follow. This approach is particularly valuable for understanding reactions of α-hydroxy acids, such as oxidative decarboxylation, cyclization, and acid-catalyzed conversions. nih.govnih.govsemanticscholar.orgbcrec.id

For instance, DFT calculations using functionals like M06-2X have been employed to investigate the multi-step mechanisms of acid-catalyzed cyclization reactions. semanticscholar.orgbcrec.id These studies can determine the rate-determining step by identifying the highest energy barrier along the reaction coordinate. semanticscholar.orgbcrec.id In the context of α-hydroxy acids, DFT can model processes like the oxidative decarboxylation catalyzed by nonheme iron oxygenases, providing insights into C-C bond cleavage mechanisms. nih.govnih.gov The choice of functional and basis set is crucial for accuracy, with hybrid meta-GGA functionals like M06-2X often favored for their performance in modeling organic reactions. semanticscholar.orgacs.org

Table 1: Application of DFT in Elucidating Reaction Mechanisms of Related Systems

| Reaction Type | Model System | DFT Functional Used | Key Findings |

|---|---|---|---|

| Decarboxylation | Amino Acids | B3LYP | Elucidated uncatalyzed and water-catalyzed reaction channels, showing a significant reduction in the energy barrier with water. researchgate.net |

| Cyclization | 2-Hydroxy Chalcone | M06-2X | Identified a three-step mechanism (protonation, cyclization, tautomerization) and determined the rate-determining step. semanticscholar.orgbcrec.id |

| [8+2] Cycloaddition | Dienylfurans | M06-2X | Analyzed concerted vs. stepwise pathways, identifying the most favorable reaction channel based on activation free energies. pku.edu.cn |

| Glucose Isomerization | Glucose to Fructose | B3LYP | Investigated Na+ and K+ catalysis, showing how metal ions reduce reaction energy barriers for hydrogen transfer steps. mdpi.com |

| 1,3-Dipolar Cycloaddition | Various | M06-2X | Modeled stepwise radical-mediated vs. concerted pathways, finding radical mechanisms to be significantly lower in energy. mdpi.com |

Computational Modeling of Molecular Interactions and Transition States in Related Chemical Systems

Understanding a reaction mechanism requires a detailed picture of the high-energy, transient species known as transition states (TS). mit.edu Computational modeling allows for the precise geometric and energetic characterization of these fleeting structures, which are nearly impossible to observe experimentally. mit.edu Methods like DFT can locate the saddle point on a potential energy surface that corresponds to the TS, and techniques such as nudged elastic band (NEB) can map the entire minimum energy path between reactants and products. youtube.com

Beyond identifying the TS, computational models are used to analyze the subtle noncovalent interactions (NCIs) that stabilize it. nih.govacs.orgacs.org These interactions, including hydrogen bonds, van der Waals forces, and electrostatic effects, can be decisive in controlling the stereoselectivity and rate of a reaction. nih.govacs.org For reactions in solution, implicit solvation models (like PCM or SMD) are often combined with quantum mechanical calculations to account for the bulk effect of the solvent. semanticscholar.orgacs.org In some cases, explicit solvent molecules are included in the calculation to model specific hydrogen-bonding interactions that play a critical role in the reaction mechanism. marquette.edumdpi.com Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a deeper understanding of the forces at play. acs.orgyoutube.com

Table 2: Computational Approaches for Modeling Interactions and Transition States

| Computational Method | Focus of Analysis | System Type | Key Insights Provided |

|---|---|---|---|

| DFT (e.g., M06-2X) | Transition State (TS) Geometry & Energy | Organic Reactions | Calculation of activation energy barriers; identification of bond-making/breaking processes. acs.orgmit.edu |

| Nudged Elastic Band (NEB) | Minimum Energy Pathway | Multi-step Reactions | Maps the entire reaction coordinate, connecting reactants, intermediates, and products through transition states. youtube.com |

| SAPT | Noncovalent Interactions | Molecular Dimers | Decomposes interaction energy into electrostatic, exchange, induction, and dispersion components. acs.orgyoutube.com |

| Implicit Solvation Models (PCM/SMD) | Solvent Effects | Reactions in Solution | Accounts for the dielectric effect of the solvent on the energies of solutes and reaction profiles. semanticscholar.orgacs.org |

| Explicit Solvent Models | Specific Solute-Solvent Interactions | Hydrogen-Bonding Systems | Models direct interactions, such as a water molecule acting as a proton shuttle in a transition state. marquette.edumdpi.com |

Quantum Chemical Calculations for Understanding Electronic Structures and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which in turn govern their reactivity. nih.govacs.org For α-hydroxy acids like 2-hydroxypentanoic acid, these methods can predict key physicochemical properties and reactivity indices.

A significant application is the accurate calculation of acid dissociation constants (pKa). bohrium.comresearchgate.netresearchgate.net By computing the Gibbs free energy of the deprotonation reaction using various thermodynamic cycles and solvation models, researchers can predict the pKa values for both the carboxylic acid and the hydroxyl groups. bohrium.comresearchgate.net These calculations often benchmark different levels of theory (e.g., HF, MP2, various DFT functionals) against experimental data for known compounds to select the most reliable method. bohrium.comresearchgate.net For α-hydroxy acids, functionals like M06-2X, combined with solvation models like SMD or CPCM, have shown high accuracy. bohrium.comnih.gov

Other important electronic properties that can be calculated include gas-phase acidities, proton affinities, and bond dissociation energies. nih.govresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to act as an electron donor or acceptor in chemical reactions. The HOMO-LUMO gap is a useful indicator of chemical stability and reactivity. acs.org

Table 3: Calculated Gas Phase Acidities (ΔGacid,g in kcal/mol) for Lactic Acid using Different Levels of Theory Data derived from benchmark calculations on lactic acid, a representative α-hydroxycarboxylic acid. researchgate.net

| Method | Basis Set | ΔGacid,g (Carboxyl Group) | ΔGacid,g (Hydroxyl Group) |

|---|---|---|---|

| HF | 6-31G+(d,p) | 334.0 | 477.2 |

| MP2 | 6-31G+(d,p) | 324.7 | 468.1 |

| B3LYP | 6-31G(d) | 333.5 | 495.7 |

| M06-2X | 6-31G(d) | 334.3 | 493.8 |

| B97D | 6-31G+(d,p) | 326.9 | 464.9 |

| B2PLYP | 6-31G+(d,p) | 324.8 | 466.5 |

Applications in Advanced Materials and Specialized Chemical Synthesis Utilizing 2 Hydroxypentanoate

Role in Biodegradable Polymer Development and Polymer Matrix Modification

2-Hydroxypentanoic acid is a member of the alpha-hydroxy acid family, which are precursors to polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. allen.inallen.inaskfilo.comaskfilo.comtestbook.com Specifically, the structurally similar 3-hydroxybutanoic acid and 3-hydroxypentanoic acid are well-established monomers for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a widely studied biodegradable polymer. allen.inallen.inaskfilo.comaskfilo.comtestbook.com The incorporation of monomers like 3-hydroxypentanoic acid into the polymer chain disrupts the crystallinity of the resulting polymer, leading to improved mechanical properties such as increased flexibility and toughness compared to homopolymers like poly(3-hydroxybutyrate) (PHB). mdpi.com It is plausible that 2-hydroxypentanoic acid could be utilized in a similar manner to create novel biodegradable polymers with tailored properties.

The hydroxyl and carboxyl functional groups of 2-hydroxypentanoate (B1253771) also present opportunities for the surface modification of existing polymer matrices. Techniques for altering polymer surfaces are crucial for enhancing properties such as biocompatibility, adhesion, and wettability for specific applications. researchgate.netnih.gov Chemical modification by grafting molecules like 2-hydroxypentanoate onto a polymer surface can introduce new functional groups that alter its interaction with the surrounding environment. researchgate.net For instance, the introduction of hydroxyl and carboxyl groups can increase the hydrophilicity of a polymer surface, which can be beneficial in biomedical applications to improve cell adhesion and proliferation. nih.govnih.gov

Table 1: Examples of Hydroxy Acid Monomers in Biodegradable Polymer Synthesis

| Monomer | Resulting Polymer | Key Properties Improved by Monomer Inclusion |

| 3-Hydroxybutanoic acid | Poly(3-hydroxybutyrate) (PHB) | --- |

| 3-Hydroxypentanoic acid | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Increased flexibility, toughness, and lower melting point. |

| Glycine and Aminocaproic Acid | Nylon-2-Nylon-6 | Biodegradability. allen.inaskfilo.comaskfilo.com |

Chiral Intermediate in Agrochemical and Fine Chemical Precursor Synthesis

The presence of a chiral center at the second carbon atom of 2-hydroxypentanoic acid makes it a valuable component of the "chiral pool." nih.govnih.govresearchgate.netelsevierpure.com The chiral pool consists of readily available, enantiomerically pure compounds derived from natural sources that are used as starting materials for the synthesis of complex, stereochemically defined molecules. nih.govnih.govresearchgate.netelsevierpure.com The stereochemistry of active ingredients is often critical in the agrochemical and fine chemical industries, as different enantiomers can exhibit vastly different biological activities.

Enantiomerically pure 2-hydroxypentanoic acid can serve as a versatile chiral building block. Its functional groups can be selectively manipulated to introduce new stereocenters with high diastereoselectivity, a crucial aspect of modern asymmetric synthesis. nih.gov While specific examples of its use in commercial agrochemicals are not widely documented, the principles of chiral pool synthesis suggest its potential in the development of new pesticides and herbicides where a specific stereoisomer is required for efficacy and to minimize off-target effects.

Precursor in Specialty Chemical and Pharmaceutical Intermediate Production

In the realm of specialty chemicals and pharmaceuticals, the demand for structurally novel and complex molecules is ever-increasing. 2-Hydroxypentanoic acid, with its dual functionality, can act as a precursor to a variety of more complex molecules. For instance, the hydroxyl group can be oxidized to a ketone, while the carboxylic acid can be converted to an ester, amide, or other functional groups, opening up a wide range of synthetic possibilities.

A related compound, sodium 5-hydroxy-2-propylpentanoate, has been identified as a metabolite of Valproic Acid, a widely used pharmaceutical. pharmaffiliates.com While this demonstrates a biological link between hydroxypentanoates and pharmaceuticals, the synthetic potential of 2-hydroxypentanoate as a precursor is also significant. Chiral hydroxy acids are important intermediates in the synthesis of active pharmaceutical ingredients (APIs), where the correct stereochemistry is often essential for therapeutic activity and to avoid adverse side effects. agcchem.com The ability to use a readily available chiral building block like 2-hydroxypentanoic acid can significantly streamline the synthesis of complex drug molecules.

Table 2: Potential Transformations of 2-Hydroxypentanoic Acid for Intermediate Synthesis

| Functional Group | Potential Transformation | Resulting Intermediate Class |

| Hydroxyl Group | Oxidation | 2-Oxopentanoic acid |

| Carboxylic Acid | Esterification | Alkyl 2-hydroxypentanoate |

| Carboxylic Acid | Amidation | 2-Hydroxypentanamide |

| Both | Lactonization | Dihydro-3-propyl-2(3H)-furanone |

Industrial Production of Hydroxypentanoate Precursors for Biopolymer Feedstocks

The transition towards a bio-based economy has spurred research into the industrial-scale production of monomers for bioplastics from renewable feedstocks. nih.govleaf-lesaffre.comeolss.net Fermentation processes utilizing microorganisms are a key technology in this field. google.com Bacteria can be engineered to produce a wide range of chemicals, including hydroxy acids, from simple sugars or other carbon sources. mdpi.comresearchgate.net

While the industrial production of 2-hydroxypentanoic acid specifically is not yet widespread, the established fermentation routes for other C5 compounds and hydroxy acids provide a clear pathway for its potential production. google.comfraunhofer.de For example, metabolic engineering could be employed to develop microbial strains capable of converting pyruvate (B1213749), a central metabolite in glycolysis, into 4-hydroxy-2-oxopentanoic acid, which could then be reduced to 2,4-dihydroxypentanoic acid. google.com Further enzymatic or chemical transformations could then yield 2-hydroxypentanoic acid. The development of efficient and cost-effective fermentation processes for 2-hydroxypentanoate would make it a readily available feedstock for the production of biodegradable polymers and other specialty chemicals, contributing to a more sustainable chemical industry.

Future Directions and Emerging Research Areas for Sodium 2 Hydroxypentanoate

Development of Novel Synthetic Strategies and Biocatalytic Systems

The pursuit of more efficient and sustainable methods for producing Sodium 2-hydroxypentanoate (B1253771) is a central theme in ongoing research. Innovations in synthetic chemistry and biotechnology are paving the way for novel production routes that are both economically viable and environmentally benign.

One of the most promising avenues is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out specific chemical transformations. illinois.edumdpi.com Biocatalytic processes offer several advantages over traditional chemical synthesis, including high selectivity, milder reaction conditions, and the use of renewable feedstocks. mt.com Researchers are exploring the use of engineered microorganisms, such as Escherichia coli and Pseudomonas putida, to produce 2-hydroxyalkanoates, including 2-hydroxypentanoate. frontiersin.orgresearchgate.net This involves the metabolic engineering of these organisms to introduce and optimize biosynthetic pathways that convert simple carbon sources, like glucose or glycerol, into the desired product. frontiersin.orgnih.gov Key strategies include the overexpression of specific enzymes, the knockout of competing metabolic pathways, and the optimization of fermentation conditions to maximize yield and productivity. frontiersin.orgnih.govfrontiersin.org

The development of novel biocatalytic systems also extends to the use of isolated enzymes. Oxidoreductases, for instance, are a class of enzymes that can catalyze the selective oxidation or reduction of a wide range of substrates and are being investigated for the synthesis of chiral α-hydroxy acids. mdpi.com Advances in protein engineering are enabling the design of enzymes with improved stability, activity, and substrate specificity, further expanding the toolkit for biocatalytic synthesis.

Table 1: Comparison of Synthetic Strategies for 2-Hydroxyalkanoates

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chemical Synthesis | Traditional organic synthesis methods. | Well-established, high throughput possible. | Often requires harsh conditions, may produce hazardous waste, can have low selectivity. |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce the target compound from a simple feedstock. | Utilizes renewable resources, can be cost-effective at scale, environmentally friendly. | Complex metabolic engineering required, potential for byproduct formation, optimization of fermentation is critical. frontiersin.orgfrontiersin.org |

| Enzymatic Biocatalysis | Use of isolated enzymes to perform specific reaction steps. | High selectivity and specificity, mild reaction conditions. illinois.edu | Enzyme production and purification can be costly, cofactor regeneration may be necessary. mdpi.com |

Deeper Elucidation of Metabolic and Enzymatic Networks Involving Hydroxypentanoates

A comprehensive understanding of the metabolic and enzymatic networks that produce and consume 2-hydroxypentanoate is crucial for both optimizing its biotechnological production and uncovering its potential biological roles. While the specific metabolic pathways for 2-hydroxypentanoate are not as well-characterized as those for other metabolites, research into related compounds provides a framework for future investigations.

Metabolic pathways are intricate networks of enzyme-catalyzed reactions that govern the flow of molecules and energy within a cell. nih.govresearchgate.net The biosynthesis of α-hydroxy acids is often linked to central carbon metabolism, with precursors derived from pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. For example, the production of 2-hydroxyadipate in engineered E. coli has been shown to be dependent on the availability of precursors from the lysine (B10760008) biosynthesis pathway. nih.gov Similar approaches can be used to map the metabolic landscape for 2-hydroxypentanoate production.

Future research will likely focus on identifying and characterizing the specific enzymes involved in 2-hydroxypentanoate metabolism. This includes not only the enzymes responsible for its synthesis but also those that may degrade it. Techniques such as genomics, proteomics, and metabolomics will be instrumental in identifying candidate genes and enzymes, which can then be characterized biochemically. technologynetworks.com Understanding the kinetics and regulation of these enzymes is essential for building accurate models of the metabolic network and for designing effective metabolic engineering strategies. plos.org The study of endocannabinoid metabolism, which involves the enzymatic synthesis and degradation of molecules like 2-arachidonoylglycerol (B1664049) (2-AG), provides a powerful example of how complex lipid metabolic networks can be unraveled. researchgate.netnih.govmdpi.com

Advanced Computational Predictions and Simulations in Chemical and Biochemical Pathways

The use of computational tools is becoming increasingly indispensable in modern chemical and biological research. In silico modeling and simulation offer powerful methods for predicting the properties of molecules, understanding reaction mechanisms, and designing novel biosynthetic pathways. nih.govpatheon.com

In the context of Sodium 2-hydroxypentanoate, computational approaches can be applied at multiple levels. Quantum mechanical calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its chemical properties and potential reaction pathways. mdpi.com Molecular dynamics simulations can be employed to study the interactions of 2-hydroxypentanoate with enzymes and other biological molecules, helping to elucidate its mechanism of action and to guide the design of more efficient biocatalysts.

A particularly promising area is the use of computational models to predict metabolic pathways and to guide metabolic engineering efforts. news-medical.netpensoft.net By constructing genome-scale metabolic models of production organisms, researchers can simulate the effects of genetic modifications on the production of 2-hydroxypentanoate. nih.gov These models can help to identify key metabolic bottlenecks and to predict the optimal combination of gene knockouts and overexpressions to maximize product yield. Furthermore, computational tools can be used to predict the potential toxicity and environmental fate of this compound and its byproducts, which is a critical aspect of green chemistry and sustainable technology development. nih.gov

Table 2: Applications of Computational Tools in 2-Hydroxypentanoate Research

| Computational Tool | Application | Potential Impact |

|---|---|---|

| Quantum Mechanics | Elucidation of reaction mechanisms and electronic properties. mdpi.com | Design of novel chemical and enzymatic synthesis routes. |

| Molecular Dynamics | Simulation of enzyme-substrate interactions. | Engineering of biocatalysts with enhanced activity and selectivity. |

| Metabolic Modeling | Prediction of metabolic fluxes and identification of engineering targets. nih.gov | Optimization of microbial strains for improved production of 2-hydroxypentanoate. |

| Toxicity Prediction | In silico assessment of potential adverse effects. pensoft.netnih.gov | Early identification of potential safety concerns and guidance for safer chemical design. |

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are a major driver of innovation in the chemical industry. usfq.edu.ecresearchgate.net this compound, with its potential for bio-based production and its versatile chemical functionality, is well-positioned to contribute to a more sustainable chemical enterprise.

One of the key areas of application is in the synthesis of biodegradable polymers. Polyhydroxyalkanoates (PHAs) are a class of biopolyesters that can be produced by microorganisms and are fully biodegradable. ijpsi.orgresearchgate.net 2-Hydroxyalkanoates can be incorporated as monomers into PHA polymers, and by controlling the monomer composition, it is possible to tailor the physical properties of the resulting material. mdpi.comnih.gov For example, the incorporation of 2-hydroxypentanoate could potentially improve the flexibility and processability of PHA-based plastics, expanding their range of applications in areas such as packaging and agriculture. mdpi.com

Beyond polymers, the unique chemical structure of this compound, with its carboxylic acid and hydroxyl groups, makes it a versatile building block for the synthesis of a wide range of other chemicals. researchgate.net It can be used as a precursor for the production of specialty chemicals, pharmaceuticals, and agrochemicals. The development of efficient and selective catalytic processes to convert 2-hydroxypentanoate into these value-added products is an active area of research. nih.govrsc.org Furthermore, the use of renewable feedstocks for the production of this compound aligns with the broader goal of transitioning from a fossil fuel-based economy to a bio-based economy. statnano.com As the demand for sustainable products continues to grow, the market for bio-derived chemicals like this compound is expected to expand significantly. mdpi.commdpi.com

Q & A

Q. What are the optimal conditions for synthesizing sodium 2-hydroxypentanoate, and how can its purity be validated?

Methodological Answer : this compound can be synthesized via base-catalyzed hydrolysis of 2-hydroxypentanoic acid esters (e.g., methyl or ethyl derivatives). Key parameters include:

Q. How can this compound be distinguished from structurally similar compounds (e.g., sodium 2-amino-4-hydroxy-4-methylpentanoate)?

Methodological Answer : Leverage spectroscopic and chromatographic techniques:

- NMR : Compare chemical shifts for α-hydroxy (δ ~3.8–4.2 ppm) vs. α-amino (δ ~2.5–3.5 ppm) groups .

- Mass spectrometry : this compound ([M⁻] = 133.06 m/z) lacks the nitrogen atom present in amino derivatives (e.g., [M⁻] = 148.08 m/z for sodium 2-amino-4-hydroxy-4-methylpentanoate) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?